molecular formula C17H17Cl2N5O B280116 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280116
M. Wt: 378.3 g/mol
InChI Key: AJUZNLHEBURSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, commonly known as DCPM, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DCPM belongs to the class of pyrazole-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

DCPM has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, DCPM has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. MAO-B inhibitors have been used as therapeutic agents for the treatment of Parkinson's disease and depression. DCPM has also been shown to have anti-cancer activity, particularly against breast cancer cells. It has been suggested that DCPM inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Mechanism of Action

The mechanism of action of DCPM is not fully understood, but it has been proposed that it acts by inhibiting the activity of specific enzymes or proteins in the body. In the case of MAO-B inhibition, DCPM is thought to bind to the active site of the enzyme and prevent it from breaking down dopamine and other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
DCPM has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its MAO-B inhibitory activity, DCPM has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential. DCPM has also been shown to have a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using DCPM in lab experiments is its high purity and stability, which ensures reproducibility of results. DCPM is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DCPM is its relatively low solubility in water, which may limit its bioavailability in vivo. This can be overcome by using appropriate solvents or formulation strategies.

Future Directions

There are several potential future directions for research on DCPM. One area of interest is the development of DCPM-based therapeutics for the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the investigation of DCPM's anti-cancer activity, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of DCPM and its potential applications in other areas of scientific research.

Synthesis Methods

DCPM can be synthesized using a multi-step reaction sequence that involves the condensation of 2,6-dichlorobenzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the reduced Schiff base with methyl isocyanate. The synthesis method has been optimized to achieve high yields and purity of DCPM.

properties

Molecular Formula

C17H17Cl2N5O

Molecular Weight

378.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17Cl2N5O/c1-10-16(20-17(25)15-7-8-23(3)22-15)11(2)24(21-10)9-12-13(18)5-4-6-14(12)19/h4-8H,9H2,1-3H3,(H,20,25)

InChI Key

AJUZNLHEBURSMX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=NN(C=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=NN(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.